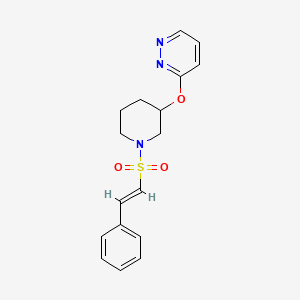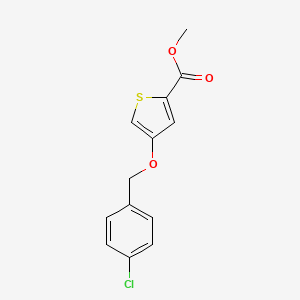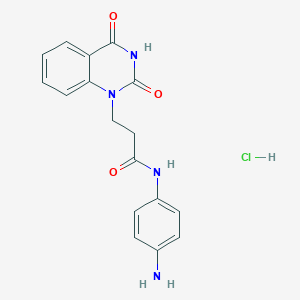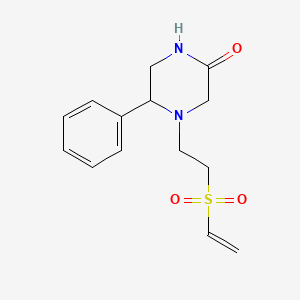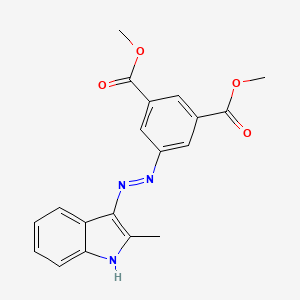
(E)-dimethyl 5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-dimethyl 5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)isophthalate is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
Research involving dimethyl isophthalate derivatives has shown their effectiveness in generating compounds with significant antibacterial properties. For instance, the synthesis of 1,3-Bis[3-N-acetyl-2-aryl-1,3,4oxadiazoline-5-yl]benzenes from dimethyl isophthalate through a series of reactions highlights their potential in developing new antibacterial agents. These derivatives exhibit notable efficacy against S. aureus, indicating their potential application in medical and pharmaceutical chemistry for addressing bacterial infections (De-jiang Li, Feijun Dan, Heqing Fu, 2008).
Environmental Degradation and Remediation
Studies on dimethyl phthalate esters (DMPEs), including dimethyl isophthalate, have been conducted to understand their environmental impact and degradation pathways. For example, research on the degradability of DMPEs by a Fusarium species isolated from mangrove sediment highlights the environmental persistence of these compounds and their potential for biodegradation. This work contributes to the broader understanding of pollution remediation and the ecological management of phthalate esters (Zhuhua Luo, K. Pang, J. Gu, R. Chow, L. Vrijmoed, 2009).
Applications in Materials Science
The development of novel materials utilizing dimethyl isophthalate derivatives has been explored, focusing on their incorporation into polymers and coordination complexes. For instance, the synthesis of new wholly aromatic polyesters containing a chiral pendent group demonstrates the versatility of these compounds in creating high-performance materials with potential applications in optoelectronics, biodegradable polymers, and as precatalysts for organic reactions. These materials exhibit good thermal stability and optical activity, making them suitable for a variety of advanced applications (S. Mallakpour, M. Kolahdoozan, 2007).
Gas Adsorption and Separation
Metal-organic frameworks (MOFs) synthesized using tetrazole-functionalized aromatic carboxylic acids, including derivatives related to dimethyl isophthalate, have shown promising results in gas adsorption and separation. These MOFs exhibit high selectivity and adsorption capacity for gases such as N2, H2, O2, and CO2, making them potential candidates for applications in gas storage, purification, and environmental remediation. The high CO2 adsorption capacity at room temperature, in particular, suggests their utility in addressing challenges related to greenhouse gas emissions and climate change (Shu-Ming Zhang, Ze Chang, Tong‐Liang Hu, X. Bu, 2010).
Eigenschaften
IUPAC Name |
dimethyl 5-[(2-methyl-1H-indol-3-yl)diazenyl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-17(15-6-4-5-7-16(15)20-11)22-21-14-9-12(18(23)25-2)8-13(10-14)19(24)26-3/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOLSFOOWQDBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

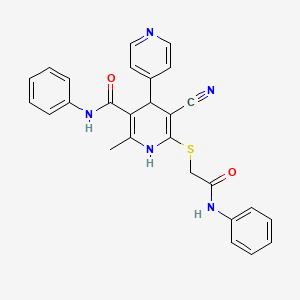

![6-(2-methylpropyl)-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2498586.png)

![2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)
